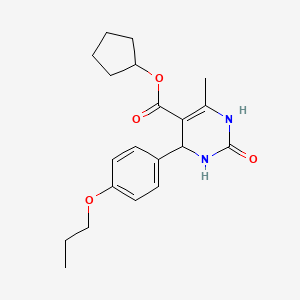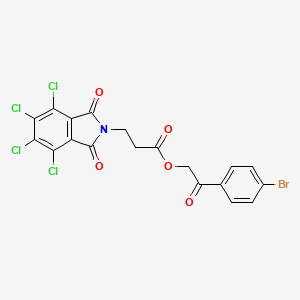![molecular formula C21H17ClN2O B11698841 N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group, a chlorobenzene moiety, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE typically involves the condensation of 4-acetylbiphenyl with 3-chlorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and chlorobenzene groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorobenzene derivatives.
Scientific Research Applications
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl and chlorobenzene groups allow the compound to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The hydrazone linkage can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Shares the biphenyl structure but lacks the hydrazone and chlorobenzene groups.
3-Chlorobenzohydrazide: Contains the chlorobenzene and hydrazide groups but lacks the biphenyl structure.
Uniqueness
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is unique due to its combination of biphenyl, chlorobenzene, and hydrazone groups, which confer distinct chemical reactivity and potential biological activities not found in the individual components.
Properties
Molecular Formula |
C21H17ClN2O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,24,25)/b23-15- |
InChI Key |
YDHACDOJGLNIGP-HAHDFKILSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
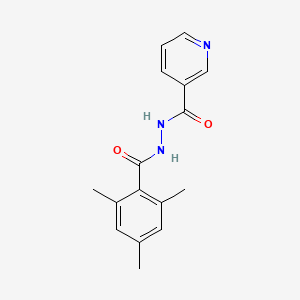
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698800.png)
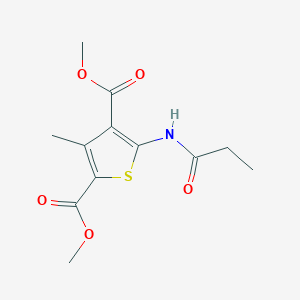
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698808.png)
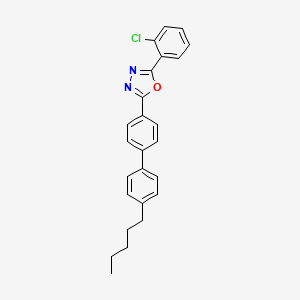
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698823.png)
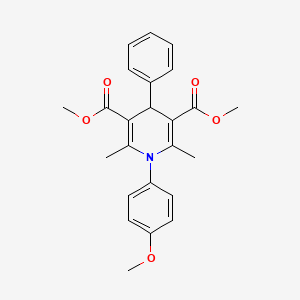
![4-Nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-YL]benzamide](/img/structure/B11698849.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11698853.png)
